Technical Guide: {4-[Acetyl(methyl)amino]phenoxy}acetic acid
Technical Guide: {4-[Acetyl(methyl)amino]phenoxy}acetic acid
Status: Research Grade / Pharmacophore Scaffold CAS Registry Number: 861796-62-5 Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol [1]
Executive Summary
{4-[Acetyl(methyl)amino]phenoxy}acetic acid is a specialized phenoxyacetic acid derivative primarily utilized in the discovery and development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists .[1][2] As a structural analogue of acetaminophen metabolites modified with a carboxylic acid tail, it serves as a critical pharmacophore for exploring Structure-Activity Relationships (SAR) in anti-inflammatory and anti-allergic therapeutics.[1][2]
This guide provides a comprehensive technical analysis of the compound, detailing its chemical architecture, synthesis protocols, physicochemical profiling, and its role as a scaffold in respiratory drug discovery (Asthma/COPD).[1][2]
Chemical Architecture & Logic
The molecule represents a bifunctional scaffold merging a polar "head" (carboxylic acid) with a lipophilic, hydrogen-bond-accepting "tail" (N-methylacetamide).[1] This design mimics the binding motifs required for G-protein coupled receptors (GPCRs) like CRTH2 and metabolic nuclear receptors like PPARs.[1][2]
Structural Analysis (DOT Visualization)[2]
The following diagram illustrates the core functional groups and their pharmacological roles.
Key Structural Features[1][2][3][4][5][6]
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Phenoxyacetic Acid Core: Provides the acidic residue necessary for electrostatic interaction with positively charged arginine/lysine residues in the receptor binding pocket (e.g., Arg170 in CRTH2).[1][2]
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N-Methylation: The N-methyl group on the acetamide prevents metabolic N-deacetylation (a common clearance pathway for acetaminophen), enhancing metabolic stability and altering the conformational preference of the amide bond.[1]
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Para-Substitution: Ensures linear geometry, optimizing the distance between the acidic head and the lipophilic tail.[1][2]
Synthesis & Production Protocols
The synthesis of {4-[Acetyl(methyl)amino]phenoxy}acetic acid follows a convergent pathway, typically starting from N-methyl-4-aminophenol or N-(4-hydroxyphenyl)acetamide.[1]
Retrosynthetic Analysis
The molecule is disconnected at the ether linkage (Williamson Ether Synthesis) and the amide bond.[1][2]
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-Hydroxyphenyl)-N-methylacetamide
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Dissolution: Dissolve 4-(methylamino)phenol sulfate (10 mmol) in water (20 mL) and add sodium acetate (15 mmol).
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Acetylation: Cool to 0°C. Add acetic anhydride (12 mmol) dropwise over 15 minutes.
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Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][2]
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Workup: Extract with ethyl acetate (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]
Step 2: Synthesis of Methyl {4-[acetyl(methyl)amino]phenoxy}acetate[2]
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Alkylation: Dissolve the intermediate from Step 1 (5 mmol) in anhydrous DMF (10 mL).
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Base Addition: Add anhydrous K₂CO₃ (10 mmol) and stir for 30 minutes.
-
Reagent: Add methyl bromoacetate (6 mmol) dropwise.
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Heating: Heat to 60°C for 4 hours.
-
Quench: Pour into ice water (50 mL). The ester may precipitate; if not, extract with EtOAc.[1][2]
Step 3: Hydrolysis to Free Acid[1]
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Hydrolysis: Dissolve the ester in THF:Water (1:1, 10 mL). Add LiOH·H₂O (10 mmol).[1][2]
-
Stir: Stir at ambient temperature for 2 hours.
-
Acidification: Acidify carefully with 1N HCl to pH 3.0.
-
Isolation: The product, {4-[Acetyl(methyl)amino]phenoxy}acetic acid, will precipitate.[1][2] Filter, wash with cold water, and dry under vacuum.[1][2]
-
Purification: Recrystallize from Ethanol/Water.
Physicochemical Profiling
Understanding the physicochemical properties is vital for predicting the compound's behavior in biological assays (solubility, permeability).[1][2]
| Property | Value (Predicted/Exp) | Relevance |
| Molecular Weight | 223.23 g/mol | Fragment-like; suitable for lead optimization.[1] |
| LogP (Octanol/Water) | ~0.8 - 1.1 | Moderate lipophilicity; good aqueous solubility potential.[1][2] |
| pKa (Acid) | 3.2 - 3.8 | Ionized (anionic) at physiological pH (7.4).[1][2] |
| Topological Polar Surface Area (TPSA) | ~66 Ų | Good membrane permeability (<140 Ų).[1][2] |
| H-Bond Donors | 1 (Carboxylic OH) | Low donor count favors permeability.[1][2] |
| H-Bond Acceptors | 4 | Interactions with receptor residues.[1][2] |
| Solubility | High in DMSO, MeOH; Moderate in Water (pH > 4) | Easy handling in bioassays.[1][2] |
Pharmacology & Applications
Primary Application: CRTH2 Antagonism
This compound serves as a ligand efficiency scaffold for CRTH2 antagonists.[1][2] CRTH2 is a G-protein coupled receptor expressed on Th2 lymphocytes, eosinophils, and basophils.[1][2] Activation by Prostaglandin D2 (PGD2) mediates allergic inflammation.[1][2]
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Mechanism: The phenoxyacetic acid "head" mimics the carboxylate of PGD2, anchoring the molecule in the receptor's orthosteric site.[1][2] The "tail" extends into a hydrophobic pocket, blocking conformational changes required for G-protein signaling.[1][2]
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Research Utility: Used as a reference standard or starting block to synthesize more potent antagonists (e.g., by adding sulfonyl groups or modifying the phenyl ring).[1][2]
Secondary Application: Impurity Profiling
In the manufacturing of complex analgesic ethers or modified paracetamol derivatives, this compound may appear as a process-related impurity.[1][2]
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Analytical Marker: Used in HPLC methods to qualify the purity of N-methylated acetanilide derivatives.[1][2]
Analytical Validation (Quality Control)[2]
To ensure scientific integrity, the identity of the compound must be validated using the following parameters.
HPLC Method (Reverse Phase)[2]
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
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Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1][2]
-
Retention Time: Expect elution around 4.5 - 5.5 min depending on flow rate (1.0 mL/min).[1][2]
Mass Spectrometry (LC-MS/ESI)[1]
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Fragment Ions:
References
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European Chemicals Agency (ECHA). (2024).[1][2][3] Registration Dossier: Phenoxyacetic acid derivatives. Retrieved from [Link][2]
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PubChem Database. (2024).[1][2] Compound Summary for CAS 861796-62-5. National Center for Biotechnology Information.[1][2] Retrieved from [Link][2]
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AstraZeneca AB. (2005).[1][2] Phenoxyacetic acid derivatives as CRTH2 receptor antagonists. US Patent US6903085B1.[1][2] Retrieved from
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Bio-Fount. (2024).[1][2] Product Data Sheet: {4-[acetyl(methyl)amino]phenoxy}acetic acid. Retrieved from [Link]
